5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole

説明

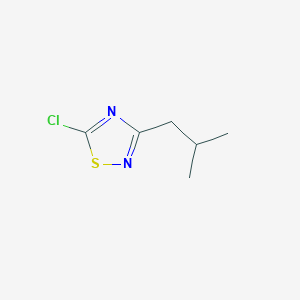

5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C6H9ClN2S and its molecular weight is 176.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits properties that make it a candidate for various therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. The following sections will detail the biological activity of this compound, supported by research findings and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:

- Antimicrobial Activity : It may inhibit bacterial growth by disrupting essential enzymes or cellular processes crucial for bacterial survival.

- Anticancer Activity : The compound can induce apoptosis (programmed cell death) or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .

Antimicrobial and Antifungal Properties

Thiadiazole derivatives, including this compound, have shown significant antimicrobial and antifungal activities. Studies indicate that these compounds can effectively inhibit the growth of various pathogens:

- Bacterial Inhibition : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : It exhibits antifungal properties against common fungal pathogens like Candida albicans.

Anticancer Activity

Research into the anticancer potential of thiadiazole derivatives has yielded promising results. For example:

- A study reported that derivatives similar to this compound showed IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.28 µg/mL against breast cancer MCF-7 cells .

- Additional investigations revealed that these compounds could induce cell cycle arrest at the G2/M phase, leading to effective growth inhibition in various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a notable study focusing on the anticancer properties of thiadiazole derivatives, researchers evaluated various compounds against multiple cancer cell lines. The results indicated that:

科学的研究の応用

Antimicrobial Activity

One of the prominent applications of 5-chloro-3-(2-methylpropyl)-1,2,4-thiadiazole is its antimicrobial properties . Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.

Case Studies and Findings

- A study highlighted the synthesis of various thiadiazole derivatives, including this compound, which demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 28 μg/mL for these strains .

- Another investigation reported that compounds with halogen substitutions, including chlorinated derivatives, showed enhanced antimicrobial activity compared to their non-halogenated counterparts. The introduction of a 1-arylethanone moiety at the mercapto group significantly improved the antimicrobial efficacy against Salmonella typhimurium and Candida albicans .

Agricultural Applications

This compound has also been explored for its potential use in agriculture as a fungicide and herbicide . The compound's ability to inhibit fungal growth makes it a candidate for protecting crops from various pathogens.

Research Insights

- Studies have indicated that thiadiazole derivatives can effectively combat fungal infections in crops, thereby enhancing yield and quality. For instance, a derivative demonstrated potent activity against Fusarium species responsible for crop diseases .

- Additionally, the compound's application in integrated pest management strategies has been proposed due to its low toxicity to beneficial insects while being effective against target pests .

Pharmaceutical Development

The pharmaceutical potential of this compound is under investigation for its role as a scaffold in drug design.

Pharmacological Properties

- Thiadiazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Research has identified that modifications to the thiadiazole ring can lead to compounds with enhanced therapeutic profiles. For example, derivatives have shown promise in inhibiting cancer cell proliferation .

- A review of literature suggests that compounds containing the thiadiazole moiety could serve as leads for developing new anticancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth .

Data Summary Table

| Application Area | Findings | MIC Values |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus, B. subtilis | 20–28 μg/mL |

| Agricultural Use | Potent fungicidal activity against Fusarium | Not specified |

| Pharmaceutical Development | Potential anticancer activity | Not specified |

特性

IUPAC Name |

5-chloro-3-(2-methylpropyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENRBCSBEZNUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。